(1R,2S)-2-but-3-ynylcyclopentane-1-carbaldehyde
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Overview
Description
(1R,2S)-2-but-3-ynylcyclopentane-1-carbaldehyde is a chiral organic compound with a unique structure that includes a cyclopentane ring, a but-3-ynyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-but-3-ynylcyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the use of chiral catalysts to induce the desired stereochemistry. For example, a chiral auxiliary can be used to control the stereochemistry during the formation of the cyclopentane ring. The reaction typically involves the addition of a but-3-ynyl group to a cyclopentane precursor, followed by oxidation to introduce the aldehyde functional group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-but-3-ynylcyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The but-3-ynyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2S)-2-but-3-ynylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-but-3-ynylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The but-3-ynyl group can also participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: A compound with a similar stereochemistry but different functional groups.
(1R,2S)-2-bromocyclopentanol: Another compound with a cyclopentane ring and similar stereochemistry.
Uniqueness
(1R,2S)-2-but-3-ynylcyclopentane-1-carbaldehyde is unique due to its combination of a cyclopentane ring, a but-3-ynyl group, and an aldehyde functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis.
Properties
Molecular Formula |
C10H14O |
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Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1R,2S)-2-but-3-ynylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-3-5-9-6-4-7-10(9)8-11/h1,8-10H,3-7H2/t9-,10+/m1/s1 |
InChI Key |
VVSSKHWTEPLNOZ-ZJUUUORDSA-N |
Isomeric SMILES |
C#CCC[C@@H]1CCC[C@H]1C=O |
Canonical SMILES |
C#CCCC1CCCC1C=O |
Origin of Product |
United States |
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